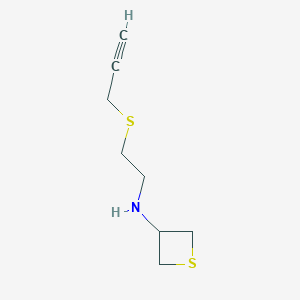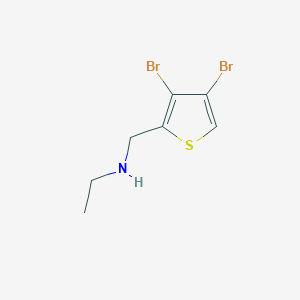
N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a thietan-3-amine core with a prop-2-yn-1-ylthioethyl substituent, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, irrespective of the substituent nature at the triple bond . The reaction conditions often include the presence of carbon disulfide and potassium hydroxide (KOH), which facilitate the formation of the desired heterocyclic nuclei .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thietan-3-amines.
科学的研究の応用
N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine has several scientific research applications:
作用機序
The mechanism of action of N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s thioether group can undergo oxidation to form reactive intermediates, which can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and modulator of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Uniqueness
N-(2-(Prop-2-yn-1-ylthio)ethyl)thietan-3-amine stands out due to its unique thioether substituent, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
分子式 |
C8H13NS2 |
|---|---|
分子量 |
187.3 g/mol |
IUPAC名 |
N-(2-prop-2-ynylsulfanylethyl)thietan-3-amine |
InChI |
InChI=1S/C8H13NS2/c1-2-4-10-5-3-9-8-6-11-7-8/h1,8-9H,3-7H2 |
InChIキー |
LOWFJPQONVMBOR-UHFFFAOYSA-N |
正規SMILES |
C#CCSCCNC1CSC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)

![{4-Fluorobicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13015340.png)
![3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid](/img/structure/B13015347.png)
![tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13015348.png)
